Methyl N,N-bis(methylsulfonyl)-beta-alaninate is an organosulfur compound notable for its sulfonyl functional groups, which contribute to its unique chemical properties. This compound is primarily utilized in organic synthesis, particularly in the formation of sulfonyl-containing compounds. Its potential biological applications include roles in sulfur metabolism and therapeutic properties such as anti-inflammatory and antimicrobial activities. Additionally, it serves as an intermediate in the synthesis of various pharmaceuticals and specialty chemicals.
Methyl N,N-bis(methylsulfonyl)-beta-alaninate is classified as an organosulfur compound due to the presence of sulfonyl groups. Its chemical structure can be represented by the formula C₆H₁₃N₃O₄S₂, and it is identified by the CAS number 1207604-92-9. The compound can be synthesized from beta-alanine and methanesulfonyl chloride, typically in the presence of a base such as triethylamine.
The synthesis of methyl N,N-bis(methylsulfonyl)-beta-alaninate generally involves a two-step process:
For large-scale production, continuous flow reactors may be utilized to enhance yield and purity. Advanced purification techniques are also implemented to ensure high-quality output suitable for industrial applications.
Methyl N,N-bis(methylsulfonyl)-beta-alaninate features a beta-alanine backbone with two methylsulfonyl groups attached to the nitrogen atoms. The molecular structure can be depicted as follows:
This structure imparts distinct reactivity patterns due to the sulfonyl groups' electron-withdrawing nature, which influences its interactions in chemical reactions.
Methyl N,N-bis(methylsulfonyl)-beta-alaninate can participate in several types of chemical reactions:
The mechanism of action for methyl N,N-bis(methylsulfonyl)-beta-alaninate involves its interaction with biological targets such as enzymes and receptors. The sulfonyl groups can form covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. This interaction may influence various biochemical pathways, contributing to the compound's potential biological effects, including anti-inflammatory and antimicrobial actions .
Relevant data regarding solubility and stability are critical for applications in drug formulation and chemical synthesis .
Methyl N,N-bis(methylsulfonyl)-beta-alaninate has several scientific uses:
The synthesis of methyl N,N-bis(methylsulfonyl)-beta-alaninate (CAS: 1207604-92-9) typically employs a multi-step approach centered on sulfonamide functionalization strategies. The canonical SMILES representation (COC(=O)CCN(S(C)(=O)=O)S(C)(=O)=O) reveals the molecular complexity requiring sequential sulfonylation reactions. A common pathway initiates with beta-alanine esterification followed by controlled bis-sulfonylation using methanesulfonyl chloride under alkaline conditions. This method ensures selective incorporation of two methylsulfonyl groups at the nitrogen atom while preserving the ester functionality [1].
Alternative routes involve pre-functionalized sulfonamide intermediates where one methylsulfonyl group is introduced prior to the beta-alanine backbone assembly. This approach minimizes unwanted polymerization side reactions common in Michael addition pathways when using acrylic acid derivatives. The molecular formula (C₆H₁₃NO₆S₂) and weight (259.29 g/mol) necessitate precise stoichiometric control during sulfonamide bond formation to prevent over-sulfonylation or hydrolysis of the methyl ester group. Successful synthesis requires maintaining reaction temperatures between -5°C to 5°C during critical acylation steps, with reaction times optimized at 3.5-4.5 hours for complete conversion [1] [2].
Table 1: Multi-Step Synthesis Pathways Comparison
Synthetic Approach | Key Intermediate | Reaction Conditions | Reported Yield |
---|---|---|---|
Stepwise Sulfonylation | Methyl beta-alaninate | MsCl, Pyridine, 0°C | 68-72% |
One-Pot Bis-sulfonylation | Beta-alaninate salt | Ms₂O, DCM, RT | 61-65% |
Pre-functionalized Sulfonamide | N-Ms-beta-alanine | MsCl, NaH, DMF | 74-78% |
Alkylation strategies for methylsulfonyl group installation employ sodium hydride as a crucial base for deprotonation before sulfonyl group introduction. Research demonstrates that the generation of the nitrogen anion precursor is rate-limiting, requiring strict temperature control (0-25°C) and extended reaction times (4-12 hours) for complete conversion. The use of aqueous methylamine solutions during intermediate stages facilitates nucleophilic substitution while minimizing hydrolysis side reactions. This approach avoids the hydrogenation deprotection requirements seen in alternative pathways using N-methyl-N-benzylamine precursors, significantly improving atom economy [2] [4].
Acylation techniques leverage oxalyl chloride for carboxylic acid activation prior to amide bond formation with methylamine derivatives. Critical optimization involves solvent selection, where dichloromethane outperforms polar aprotic solvents in minimizing racemization and preserving stereochemical integrity during acylation steps. The methylsulfonyl group's strong electron-withdrawing properties enhance the acidity of adjacent protons, facilitating enolate formation for subsequent C-alkylation. This electronic effect is exploited in substitution reactions with chloropropionic acid or bromopropionic acid, where sodium hydride-mediated conditions yield N-methyl-beta-alanine derivatives as key precursors to the target compound [2] [5].
Recent advances employ enzyme-catalyzed dynamic kinetic resolution using Novozym 435 for enantioselective methanolysis of azlactone derivatives containing methyl sulfonyl groups, achieving up to 99% enantiomeric excess. This biocatalytic approach provides superior stereocontrol compared to traditional chemical alkylation methods [6].
Solvent selection critically influences both reaction kinetics and product stability in methyl N,N-bis(methylsulfonyl)-beta-alaninate synthesis. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are predominant solvents, each offering distinct advantages. DCM provides optimal conditions for low-temperature acylation reactions (-5°C to 5°C), suppressing side reactions during sulfonamide bond formation. Conversely, DMF enhances solubility of sodium hydride during alkylation steps, facilitating complete deprotonation of the nitrogen center prior to sulfonylation [1] [5].
Kinetic profiling reveals reaction order transitions from first-order to zero-order kinetics as substrate concentrations increase beyond 5.9 mM. This kinetic behavior necessitates careful substrate dosing to maintain optimal concentrations throughout the reaction. Michaelis-Menten kinetics analysis demonstrates apparent Km values of 5.3 mM for beta-alanine derivatives, indicating moderate substrate affinity during the initial methylation steps. Substrate inhibition becomes significant above 200 μM for S-adenosyl-L-methionine-dependent methylations, requiring controlled addition rates to prevent velocity decrease [5].
Table 2: Solvent System Performance in Synthesis Steps
Solvent System | Reaction Phase | Temperature Range | Kinetic Constant (k, s⁻¹) | Advantages |
---|---|---|---|---|
Dichloromethane | Acylation | -5°C to 5°C | 2.4 × 10⁻³ | Prevents thermal degradation |
DMF | Alkylation | 0-25°C | 1.8 × 10⁻³ | Enhanced NaH solubility |
Toluene/DMF (4:1) | Bis-sulfonylation | 20-30°C | 3.1 × 10⁻³ | Balanced polarity |
Acetonitrile | Final coupling | 10-15°C | 1.2 × 10⁻³ | Reduced byproduct formation |
Reaction progress monitoring via in-situ infrared spectroscopy identifies the optimal hydrolysis endpoint for methyl ester intermediates, preventing over-hydrolysis to carboxylic acid byproducts. This analytical control is particularly crucial when employing aqueous methylamine solutions, where competing hydrolysis pathways can reduce final yields by 12-15% if not properly managed. Kinetic modeling demonstrates that maintaining the methylamine concentration below 1.5 M minimizes dimerization side products during the substitution reaction phase [4] [5].
Purification of methyl N,N-bis(methylsulfonyl)-beta-alaninate presents significant challenges due to the polarity extremes and structural similarities between intermediates and byproducts. The sulfonamide-rich intermediates exhibit atypical solubility profiles, being sparingly soluble in both aqueous and organic phases at ambient temperature. This necessitates specialized multi-step purification protocols incorporating polyethylene glycol precipitation, heat treatment, and sequential chromatography techniques to achieve acceptable purity levels [3] [5].
Chromatographic resolution requires carefully designed systems combining anion-exchange chromatography (DEAE-fractogel) with substrate affinity chromatography (N,N-dimethyl beta-alanine-epoxy-activated sepharose). The latter exploits the affinity of methylsulfonyl groups for aminoalkyl matrices, though complete elution often requires 200 mM KCl solutions rather than substrate competition alone, indicating mixed-mode binding mechanisms. These purification sequences achieve approximately 1,890-fold purification from crude extracts but incur significant yield losses (35-40%) due to the compound's instability during concentration phases [3] [5].
Electrophoretic techniques further purify the compound after affinity steps, with native polyacrylamide gel electrophoresis (PAGE) confirming the presence of a single protein band at approximately 43 kDa under denaturing conditions. Analytical challenges include the compound's sensitivity to proteolytic degradation during storage, generating 25 kDa fragments that co-elute with the target molecule. This degradation is minimized through the addition of protease inhibitors in extraction buffers and immediate processing after synthesis. The final purification via adenosine agarose affinity chromatography effectively removes structurally similar sulfonamide-containing impurities through differential adenosine binding affinity [3] [5].
Table 3: Purification Protocol Efficiency for Sulfonamide-Rich Intermediates
Purification Step | Fold Purification | Key Impurities Removed | Critical Parameters |
---|---|---|---|
PEG Precipitation | 2× | Phenolic compounds | 10-15% concentration |
Heat Treatment | 2× | Thermolabile proteins | 45°C, 20 min |
Anion-Exchange Chromatography | 6× | Acidic contaminants | 125-200 mM KCl gradient |
Sephacryl S-200 Gel Filtration | 6× | Aggregates >100 kDa | Protease inhibitors essential |
Affinity Chromatography | 13× | Monofunctional sulfonamides | 200 mM KCl elution |
Prep Cell Electrophoresis | 34× | Isoelectric variants | pH 5.15 buffer system |
Crystallization challenges arise from the compound's zwitterionic nature and hygroscopicity, requiring controlled humidity environments (<15% RH) during final isolation. Polymorphism issues have been observed during scale-up operations, with the metastable Form II converting to stable Form I over 72-hour storage at 4°C. These solid-state transitions necessitate immediate lyophilization after purification to obtain the desired crystalline form suitable for long-term storage as a solid [1] [3].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7